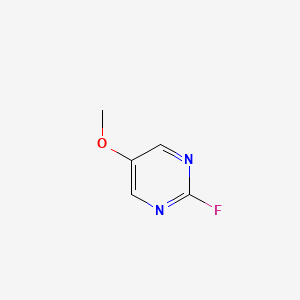
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocyclopentane ring with hydroxyl groups at the 1 and 2 positions and an amino group at the 3 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the desired stereochemistry. One method involves using amide formed by chiral carboxylic acid and hydroxylamine as a chiral source. This is followed by a chiral Diels-Alder reaction in a copper-catalyzed oxidation system, reduction, alkaline deprotection, and acidification to obtain the target product .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method ensures high atom economy and low production costs while maintaining high optical purity and stable quality .
化学反応の分析
Types of Reactions
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications.
科学的研究の応用
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (1S,2R)-cis-2-Aminocyclopentanol hydrochloride
- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
- 3-(Aminomethyl)oxetane
- 4-Aminotetrahydropyran
Uniqueness
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher optical purity and stability, making it more suitable for precise scientific applications .
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
2567489-44-3 |
|---|---|
分子式 |
C5H12ClNO2 |
分子量 |
153.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



